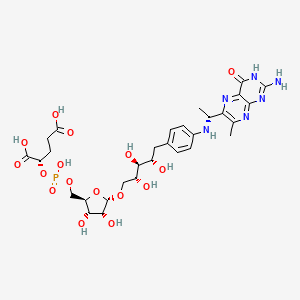
Methanopterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanopterin is a pterin derivative that plays a crucial role in the metabolism of methanogenic archaeaThis compound is structurally and functionally analogous to folic acid, which is found in other organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanopterin can be synthesized through a series of chemical reactions involving the reduction of pterin derivatives. The synthesis typically involves the use of coenzyme F420-dependent enzymes, such as 5,10-methylenetetrahydrothis compound reductase .
Industrial Production Methods: Large-scale production of this compound involves the anaerobic growth of methanogenic bacteria in fermentors. Advanced purification techniques and modern two-dimensional high-frequency nuclear-magnetic-resonance methods are used to elucidate the structure and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methanopterin undergoes various chemical reactions, including reduction and oxidation. The reduction of 5,10-methylenetetrahydrothis compound to 5-methyl-H4MPT is catalyzed by coenzyme F420-dependent enzymes .
Common Reagents and Conditions: The reactions typically occur under anaerobic conditions with the presence of specific enzymes and coenzymes. For example, the reduction reaction involves coenzyme F420 as a cosubstrate .
Major Products: The major products formed from these reactions include methane and other reduced one-carbon compounds .
Applications De Recherche Scientifique
Methanopterin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a one-carbon carrier in the metabolism of methanogenic archaea, sulfate-reducing archaea, and methylotrophic bacteria . Additionally, this compound is involved in the biosynthesis of tetrahydrothis compound, which is crucial for the reduction of carbon dioxide to methane .
Mécanisme D'action
Methanopterin functions as a coenzyme in the methanogenesis pathway. It facilitates the transfer of one-carbon units during the reduction of carbon dioxide to methane. The mechanism involves the formation of a ternary complex with methyl coenzyme M and coenzyme B, which is then reduced by a nickel-containing protein .
Comparaison Avec Des Composés Similaires
- Folic Acid
- Tetrahydrofolate
- Methanofuran
Methanopterin’s uniqueness lies in its specific role in the methanogenesis pathway, which is not shared by its analogs .
Propriétés
Numéro CAS |
79484-89-2 |
|---|---|
Formule moléculaire |
C30H41N6O16P |
Poids moléculaire |
772.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1 |
Clé InChI |
ZHAHWVAVMXKKOA-NKRFXTRVSA-N |
SMILES isomérique |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O |
SMILES canonique |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
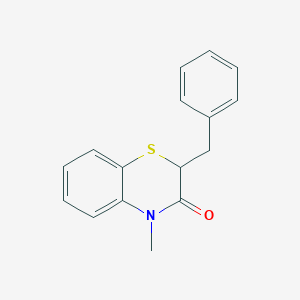

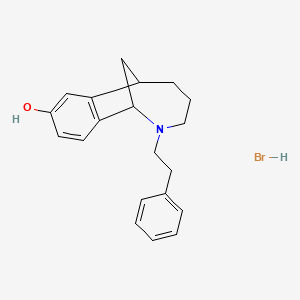

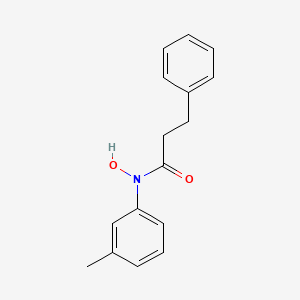
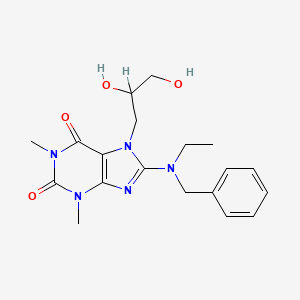
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
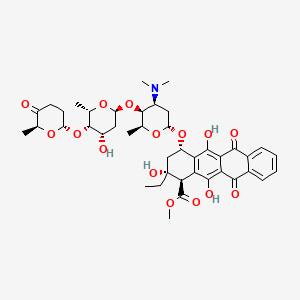
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)



